3-(3-Methyl-1H-indol-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylindol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-9-14(8-4-7-13)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUVEIGCTWOPNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396443 | |
| Record name | 1H-Indole-1-propanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61985-39-5 | |
| Record name | 1H-Indole-1-propanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine and Its Analogues
Historical and Current Synthetic Routes to the 1-Substituted Indole (B1671886) Core
The synthesis of the indole core has been a subject of intense investigation for over a century, leading to a rich collection of named reactions that form the foundation of indole chemistry. Classical methods such as the Fischer, Bischler-Mohlau, Madelung, and Reissert syntheses have been instrumental in accessing a wide variety of indole derivatives. nih.gov These methods typically involve the construction of the indole ring from acyclic precursors through cyclization reactions, often under harsh conditions.
The Fischer indole synthesis, for instance, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. youtube.com While historically significant and still in use, this method can suffer from limitations in terms of substrate scope and regioselectivity, particularly with unsymmetrical ketones. youtube.com Similarly, the Bischler-Mohlau indole synthesis, which utilizes an α-halo-ketone and an arylamine, and the Madelung synthesis, involving the intramolecular cyclization of an N-phenylamide, have their own sets of advantages and limitations regarding reaction conditions and functional group tolerance. nih.gov
Modern synthetic chemistry has seen a paradigm shift towards the development of more versatile and milder methods for constructing the 1-substituted indole core. These contemporary approaches often rely on transition-metal-catalyzed cross-coupling and cyclization reactions. organic-chemistry.org Palladium-catalyzed methods, for example, have emerged as powerful tools for the synthesis of 2,3-substituted indoles through domino processes involving Sonogashira coupling followed by aminopalladation and reductive elimination. organic-chemistry.org Other notable modern methods include the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-iodoaniline, and various copper-catalyzed cyclization strategies. rsc.org These newer methods offer significant advantages in terms of efficiency, functional group compatibility, and the ability to introduce a wide range of substituents at various positions of the indole ring.
Microwave-assisted organic synthesis (MAOS) has also gained prominence as a technique to accelerate classical indole syntheses, often leading to higher yields and shorter reaction times. nih.govtandfonline.com
Development of Efficient and Sustainable Synthetic Strategies for 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
The direct synthesis of this compound most logically proceeds via the N-alkylation of 3-methylindole (B30407). The development of efficient and sustainable strategies for this transformation focuses on several key aspects: atom economy, the use of environmentally benign reagents and solvents, and the reduction of waste.
One sustainable approach involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing purification steps and waste generation. rsc.orgresearchgate.net While a direct MCR for the target molecule is not explicitly reported, the principles of MCRs can be applied to generate highly functionalized indoles that could be precursors. researchgate.net
Another avenue for sustainable synthesis is the use of greener reaction media, such as water or ionic liquids. researchgate.netbohrium.com Friedel-Crafts alkylations, a common method for C-C bond formation at the indole C3 position, have been successfully carried out in water using Dabco-based ionic liquids as recyclable catalysts. bohrium.com While this applies to C-alkylation, the development of similar aqueous systems for N-alkylation is an active area of research.
The direct alkylation of 3-methylindole with 3-aminopropanol, followed by conversion of the alcohol to an amine, or directly with a protected 3-halopropanamine, represents a more direct route. Sustainable considerations for this approach would involve the use of non-toxic bases and solvents, and catalytic methods to improve efficiency and reduce the amount of reagents required. For instance, the use of phase-transfer catalysis can enable the use of aqueous bases, reducing the need for anhydrous organic solvents. phasetransfer.com
A hypothetical efficient synthesis could involve the reaction of 3-methylindole with acrolein in a Michael addition, followed by reductive amination of the resulting aldehyde. This pathway would be highly atom-economical.
| Strategy | Key Features | Potential Application to Target Compound |
| Multicomponent Reactions | Convergent synthesis, high atom economy. rsc.orgresearchgate.net | Synthesis of a precursor to 3-methylindole or a more complex analogue. |
| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents to reduce organic waste. researchgate.netbohrium.com | N-alkylation of 3-methylindole in an aqueous or recyclable solvent system. |
| Phase-Transfer Catalysis | Facilitates reactions between reagents in immiscible phases, often allowing the use of aqueous bases. phasetransfer.comthieme-connect.com | N-alkylation of 3-methylindole with a 3-halopropylamine derivative under aqueous conditions. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. nih.govtandfonline.com | Acceleration of the N-alkylation step. |
Chemo- and Regioselective Approaches in the Synthesis of this compound
A primary challenge in the functionalization of indoles is controlling the regioselectivity of the reaction. The indole nucleus possesses two nucleophilic centers: the N1-position and the C3-position. The C3-position is generally more nucleophilic, leading to a preference for C3-alkylation under many conditions. nih.gov Therefore, achieving selective N1-alkylation, as required for the synthesis of this compound, necessitates careful control of reaction conditions.
The regioselectivity of indole alkylation can be influenced by several factors, including the nature of the electrophile, the base used, the solvent, and the presence of a catalyst. In the case of 3-methylindole, the C3-position is blocked, which simplifies the regioselectivity issue, directing alkylation primarily to the N1-position. However, for other indole substrates, this is a critical consideration.
Methods to favor N-alkylation over C3-alkylation include:
Use of a strong base: Deprotonation of the indole N-H with a strong base (e.g., NaH, KOt-Bu) generates the indolate anion, which is then alkylated. The choice of counterion and solvent can influence the N/C selectivity.
Phase-transfer catalysis (PTC): PTC has been shown to be an effective method for the N-alkylation of indoles. thieme-connect.comresearchgate.net The formation of a tight ion pair between the phase-transfer catalyst and the indolate anion in the organic phase can favor N-alkylation. researchgate.net
Protecting groups: Although less direct, one could protect the C3 position, perform N-alkylation, and then deprotect.
For the synthesis of the target compound, the inherent blocking of the C3 position by a methyl group is a significant advantage for achieving the desired regioselectivity. The primary challenge then becomes achieving chemoselective N-alkylation in the presence of the amine functionality in the side chain, which is typically addressed by using a protected form of the alkylating agent (e.g., N-(3-bromopropyl)phthalimide), followed by deprotection.
A chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles has also been reported, highlighting that with the appropriate directing groups and catalysts, functionalization can be directed to the benzene (B151609) portion of the indole ring. nih.gov
Catalytic Methods in the Formation of the this compound Scaffold
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The formation of the 1-substituted indole scaffold of this compound can be achieved through various catalytic methods, primarily focusing on the N-alkylation step.
Transition Metal Catalysis: Transition metals, particularly palladium and copper, are widely used in C-N bond formation reactions. rsc.orgmdpi.com While often employed for the synthesis of N-arylindoles, these catalytic systems can also be adapted for N-alkylation. For instance, copper-catalyzed N-alkylation of indoles with alkyl halides provides a reliable method. A ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles using a copper hydride catalyst has been developed, showcasing the ability to control regioselectivity through ligand choice. nih.gov Ruthenium complexes have also been shown to be effective for the alkylation of indoles with alcohols through a "borrowing hydrogen" mechanism, which is an environmentally benign process. researchgate.net
Organocatalysis: Organocatalysis offers a metal-free alternative for indole functionalization. Chiral phosphoric acids have been used to catalyze the enantioselective N-alkylation of indoles with in situ generated N-acyl imines. mdpi.com While the target molecule is achiral, these methods demonstrate the utility of organocatalysts in activating both the indole and the electrophile.
Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is a powerful technique for the N-alkylation of indoles. thieme-connect.comresearchgate.net Cinchona alkaloid-derived phase-transfer catalysts have been used to achieve asymmetric N-alkylation, indicating the high level of control possible with this method. thieme-connect.commdpi.com For the synthesis of the target compound, a simple quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) could efficiently catalyze the reaction between 3-methylindole and a suitable 3-halopropanamine derivative in a biphasic system.
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
| Transition Metal | Copper(I) salts, Palladium complexes, Ruthenium pincer complexes rsc.orgnih.govresearchgate.net | N-alkylation | High efficiency, functional group tolerance. |
| Organocatalyst | Chiral Phosphoric Acids mdpi.com | N-alkylation | Metal-free, enantioselective potential. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Cinchona alkaloids thieme-connect.comresearchgate.net | N-alkylation | Mild conditions, use of aqueous bases, operational simplicity. |
| Borane Catalyst | B(C₆F₅)₃ acs.orgnih.gov | C3-alkylation (can inform selectivity) | Metal-free, activates C-H bonds. acs.orgnih.gov |
Total Synthesis and Semisynthesis Strategies Involving the this compound Moiety
While no total synthesis of a complex natural product containing the specific this compound moiety is prominently reported in the reviewed literature, this structural unit can be considered a key building block for the synthesis of more elaborate molecules. Its incorporation into a larger structure would typically occur at a late stage of the synthesis.
A plausible synthetic strategy would involve the preparation of the this compound fragment separately, followed by its coupling to a more complex molecular core. For example, the primary amine of the title compound could be acylated to form an amide bond with a carboxylic acid-bearing fragment, or it could undergo reductive amination with an aldehyde or ketone.
In a hypothetical total synthesis, one might encounter a scenario where an advanced intermediate contains a 3-methylindole N-H bond. The introduction of the 3-aminopropyl side chain would then be achieved using one of the N-alkylation methods described above. The choice of method would depend on the functional groups present in the rest of the molecule to ensure compatibility. For instance, if the molecule is sensitive to strong bases, a milder, catalytically driven approach would be preferred.
Semisynthesis, the chemical modification of a natural product, could also involve the introduction of this moiety. For example, a natural product containing a reactive site could be derivatized with this compound to explore structure-activity relationships. The primary amine provides a convenient handle for conjugation to other molecules.
The synthesis of analogues of the title compound, such as 3-(3-Methyl-1H-indol-1-yl)propanoic acid, has been reported, indicating the accessibility of this scaffold for further chemical elaboration. chemicalbook.com
In Vitro Biological Characterization and Cellular Investigations of 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine
Receptor Binding Affinity and Selectivity Profiling of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
The interaction of a compound with various receptors is a critical first step in understanding its pharmacological potential. This typically involves screening against panels of known receptors to determine binding affinity and selectivity.
G Protein-Coupled Receptor (GPCR) Interaction Studies
GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them common targets for drug development. nih.gov Studies on other indole (B1671886) derivatives have shown that they can act as ligands for various aminergic GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov To characterize this compound, radioligand binding assays would be employed to determine its affinity (typically expressed as Kᵢ values) for a panel of GPCRs.
Table 1: Hypothetical GPCR Binding Affinity Profile for this compound No experimental data is currently available in the public domain.
| Receptor Subtype | Radioligand | Kᵢ (nM) |
|---|---|---|
| Dopamine D₂ | [³H]Spiperone | Data not available |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Data not available |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Data not available |
| Adrenergic α₁ | [³H]Prazosin | Data not available |
| Adrenergic β₂ | [³H]CGP-12177 | Data not available |
Ligand-Gated Ion Channel Modulation
Ligand-gated ion channels (LGICs) are crucial for fast synaptic transmission and are another important class of drug targets. nih.gov High-throughput screening methods, including fluorescence-based assays and automated patch-clamp electrophysiology, are used to identify compounds that modulate LGIC activity. nih.govmetrionbiosciences.com There is currently no published data on the effects of this compound on any LGICs.
Table 2: Illustrative Ligand-Gated Ion Channel Modulation Profile for this compound No experimental data is currently available in the public domain.
| Channel Subtype | Assay Type | Activity (IC₅₀/EC₅₀ in µM) |
|---|---|---|
| nAChR α₇ | Calcium Flux | Data not available |
| GABAₐ | Electrophysiology | Data not available |
| NMDA | Electrophysiology | Data not available |
Nuclear Receptor Interactions
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. mdpi.com Assays to screen for nuclear receptor modulators often involve cell-based reporter gene assays or biochemical binding assays. mdpi.comindigobiosciences.comthermofisher.com The interaction of this compound with nuclear receptors has not been reported.
Enzyme Inhibition and Activation Studies of this compound
Many drugs exert their effects by modulating the activity of specific enzymes. Indole-based compounds have been identified as inhibitors of various enzymes, including kinases like Glycogen Synthase Kinase 3β (GSK-3β). nih.gov To assess the potential of this compound as an enzyme modulator, it would need to be screened against a panel of relevant enzymes. The results would typically be reported as IC₅₀ (for inhibitors) or EC₅₀ (for activators) values.
Table 3: Representative Enzyme Activity Profile for this compound No experimental data is currently available in the public domain.
| Enzyme | Assay Type | Activity (IC₅₀/EC₅₀ in µM) |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Fluorometric | Data not available |
| Monoamine Oxidase B (MAO-B) | Fluorometric | Data not available |
| Cyclooxygenase-2 (COX-2) | Colorimetric | Data not available |
| Glycogen Synthase Kinase 3β (GSK-3β) | Kinase Assay | Data not available |
Cell-Based Functional Assays of this compound Activity
Following initial binding and enzyme assays, cell-based functional assays are used to understand how a compound affects cellular processes. These assays can provide insights into the compound's mechanism of action and its potential downstream effects.
Signal Transduction Pathway Modulation
Signal transduction pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular responses. nih.gov A compound's effect on these pathways can be assessed by measuring changes in the levels of second messengers (e.g., cAMP, Ca²⁺) or the phosphorylation state of key signaling proteins. Given the lack of primary receptor or enzyme targets for this compound, no specific data on its modulation of signal transduction pathways is available.
Cellular Phenotype Alterations (Excluding direct therapeutic applications)
Investigations in this area would typically involve exposing various cell lines to this compound to observe any changes in cellular behavior or morphology. This could include assays for:
Cell Viability and Proliferation: Determining the concentration range over which the compound affects cell survival and growth.
Morphological Changes: Microscopic examination of cells to identify alterations in shape, size, or internal structures.
Cell Cycle Analysis: Studying the compound's impact on the different phases of the cell cycle (G1, S, G2, M).
Induction of Apoptosis or Necrosis: Assessing the mechanisms of cell death, if any, induced by the compound.
Without experimental data, it is not possible to present findings or data tables related to these cellular effects for this compound.
Neurotransmitter Uptake and Release Modulation Studies
Given the structural similarity of indoleamines to certain neurotransmitters like serotonin, studies in this area would be of significant interest. Research would likely involve:
Receptor Binding Assays: To determine if this compound binds to and has affinity for various neurotransmitter receptors (e.g., serotonin, dopamine, norepinephrine (B1679862) receptors).
Transporter Inhibition Assays: To assess whether the compound can block the reuptake of neurotransmitters from the synaptic cleft by inhibiting their respective transporters (e.g., SERT, DAT, NET).
Neurotransmitter Release Assays: Using synaptosomes or cultured neurons to measure if the compound can stimulate or inhibit the release of neurotransmitters.
Currently, there is no published research detailing the effects of this compound on neurotransmitter systems.
In Vitro Permeability and Metabolic Stability Studies of this compound in Cellular Systems
These studies are crucial in early drug discovery to predict a compound's pharmacokinetic properties.
Permeability Assays: Typically conducted using Caco-2 cell monolayers as an in vitro model of the intestinal barrier to predict oral absorption. The apparent permeability coefficient (Papp) would be a key data point.
Metabolic Stability Assays: These experiments would involve incubating this compound with liver microsomes or hepatocytes to determine its susceptibility to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s. Key parameters measured would include the compound's half-life (t½) and intrinsic clearance (CLint).
As with the other sections, specific data tables and detailed findings regarding the permeability and metabolic stability of this compound are not available in the scientific literature.
Mechanism of Action Elucidation for 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine
Molecular Target Identification and Validation for 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
The identification of specific molecular targets is a foundational step in understanding the mechanism of action of this compound. The indole (B1671886) nucleus is a common feature in many biologically active compounds, suggesting a broad range of potential targets. Preliminary assessments would likely involve computational methods, such as molecular docking and pharmacophore modeling, to predict binding affinities to known protein structures. These in silico approaches would be followed by in vitro validation assays.
Potential Target Classes for this compound:
| Target Class | Rationale for Investigation | Potential Assay Methods |
| G-Protein Coupled Receptors (GPCRs) | The structural similarity to neurotransmitters like serotonin (B10506) and dopamine (B1211576) suggests possible interactions with their respective receptors. | Radioligand binding assays, functional assays (e.g., cAMP measurement). |
| Ion Channels | Indole derivatives have been shown to modulate the activity of various ion channels. | Electrophysiological recordings (e.g., patch-clamp). |
| Enzymes | The compound could act as an inhibitor or modulator of enzymes involved in key signaling pathways. | Enzyme activity assays, isothermal titration calorimetry (ITC). |
| Nuclear Receptors | Some indole compounds can interact with nuclear receptors, influencing gene transcription. | Reporter gene assays, co-immunoprecipitation. |
Subsequent validation of identified targets would involve techniques such as surface plasmon resonance (SPR) to confirm direct binding and determine kinetic parameters. Further validation in cellular models would be necessary to establish the physiological relevance of these interactions.
Downstream Signaling Cascade Analysis of this compound
Upon binding to its molecular target, this compound would be expected to modulate intracellular signaling pathways. The nature of these pathways would be entirely dependent on the identified target. For instance, if the target is a GPCR, subsequent signaling could involve second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or diacylglycerol (DAG).
Analysis of these cascades would typically involve treating relevant cell lines with the compound and measuring changes in the levels or activation states of key signaling proteins. Techniques such as Western blotting for phosphorylated proteins (e.g., p-ERK, p-Akt) and ELISA for second messenger quantification would be employed.
Omics-Based Approaches to Unraveling the Mechanism of this compound
To gain a broader, unbiased view of the cellular effects of this compound, "omics" technologies are invaluable. These approaches can reveal global changes in gene expression, protein levels, and metabolite profiles, providing clues to the compound's mechanism of action and identifying potential biomarkers of its activity.
Transcriptomic analysis, typically using RNA sequencing (RNA-Seq), would reveal changes in gene expression following treatment with the compound. This could highlight entire pathways that are up- or down-regulated, offering insights into the broader biological response.
Proteomic studies, often employing mass spectrometry-based techniques, would identify and quantify changes in the cellular proteome. This can provide a more direct picture of the functional changes occurring within the cell, as proteins are the primary effectors of cellular processes.
Metabolomic analysis would focus on the changes in small molecule metabolites within a biological system after exposure to the compound. This can reveal alterations in metabolic pathways and provide a snapshot of the cellular phenotype.
Biophysical Characterization of this compound-Target Interactions
A detailed understanding of the interaction between this compound and its molecular target at the atomic level is crucial. Biophysical methods provide quantitative data on binding affinity, thermodynamics, and the structural basis of the interaction.
Biophysical Techniques for Characterization:
| Technique | Information Provided |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon and koff), and binding affinity (Kd). |
| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target protein, revealing specific molecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the binding site and conformational changes of the target protein upon ligand binding. |
The data generated from these biophysical studies would be instrumental in understanding the precise nature of the molecular recognition and would guide any future efforts in structure-activity relationship (SAR) studies and lead optimization.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine Derivatives
Systematic Modification of the Indole (B1671886) Moiety and its Impact on Biological Activity
The indole nucleus of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine serves as a critical pharmacophore, and its modification can profoundly affect biological activity. Research into structurally related indole compounds, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamides, has demonstrated that substitutions on the indole ring are a key determinant of efficacy, particularly in antimicrobial and antitubercular applications. researchgate.net
While direct SAR data for this compound derivatives is limited, the principles observed in analogous indole structures suggest that systematic substitution on the benzene (B151609) portion of the indole ring would likely yield a range of compounds with varied biological activities. A hypothetical exploration of these modifications is presented in the table below, drawing parallels from known SAR trends in the broader indole class.
| Indole Ring Position | Substituent Type | Anticipated Effect on Biological Activity | Rationale based on Analogous Compounds |
|---|---|---|---|
| C-5 | Electron-withdrawing (e.g., -Cl, -F) | Potential for increased activity | Enhancement of antimicrobial and antitubercular activity observed in related propanamide derivatives. researchgate.net |
| C-5 | Electron-donating (e.g., -OCH3) | Variable, potentially increased or decreased activity | Activity is highly dependent on the specific biological target. |
| C-6 | Electron-withdrawing (e.g., -NO2) | Potential for increased activity | Improved biological activity noted in indole-3-glyoxylamides. nih.gov |
| C-6 | Electron-donating (e.g., -OH) | Variable, could introduce new interaction points | Can alter metabolic stability and introduce hydrogen bonding capabilities. mdpi.com |
| C-7 | Bulky groups | Potential for decreased activity | Steric hindrance may interfere with receptor binding. |
Propan-1-amine Side Chain Modifications and Their Functional Consequences
The propan-1-amine side chain at the N-1 position of the indole ring is a key feature influencing the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles. Modifications to this chain can significantly alter the compound's interaction with biological targets.
Based on general principles of medicinal chemistry, the following functional consequences can be anticipated from modifications to the propan-1-amine side chain:
| Modification | Potential Functional Consequence | Physicochemical Property Change |
|---|---|---|
| Chain length variation (e.g., ethylamine, butylamine) | Altered binding affinity and selectivity | Changes in lipophilicity and conformational flexibility |
| N-alkylation (secondary/tertiary amines) | Modified hydrogen bonding capacity and basicity | Increased lipophilicity, altered pKa |
| Replacement of amine with an amide | Loss of basicity, introduction of hydrogen bond donor/acceptor | Increased polarity, reduced pKa |
| Introduction of cyclic amines (e.g., piperidine, morpholine) | Constrained conformation, potential for new interactions | Increased steric bulk and altered lipophilicity |
Influence of Substituent Position and Electronic Properties on this compound Activity
The position and electronic nature of substituents on the indole ring are paramount in dictating the biological activity of this compound derivatives. The electronic properties of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density of the indole ring system. This, in turn, can affect the molecule's ability to participate in crucial interactions such as pi-stacking or cation-pi interactions with biological targets.
For instance, an electron-withdrawing group at the C-5 or C-6 position can decrease the electron density of the indole ring, which may be favorable for interaction with electron-rich pockets in a receptor. Conversely, an electron-donating group in the same positions could enhance interactions with electron-deficient sites. The interplay between the position and electronic nature of substituents allows for the fine-tuning of a compound's activity.
Conformational Analysis and its Correlation with this compound Biological Activity
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For derivatives of this compound, the flexibility of the propan-1-amine side chain allows for multiple possible conformations. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations that are likely to be the bioactive ones.
The relative orientation of the indole ring and the terminal amine group is of particular importance. This orientation is influenced by the rotational barriers around the single bonds in the side chain. The introduction of substituents on either the indole ring or the side chain can influence the preferred conformation through steric and electronic effects. For example, a bulky substituent on the indole ring may favor a more extended conformation of the side chain to minimize steric clash. Understanding the preferred conformations and how they correlate with biological activity is essential for designing more potent and selective analogues.
Development of SAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of a robust QSAR model for this compound analogues would be a valuable tool for predicting the activity of novel derivatives and for guiding future synthetic efforts.
The development of such a model would involve synthesizing a library of analogues with systematic variations in their structure and measuring their biological activity. A range of physicochemical descriptors for each molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), would then be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be employed to derive a mathematical equation that best describes the relationship between these descriptors and the observed biological activity. niscpr.res.innih.gov
A well-validated QSAR model can provide insights into the key structural features that are either beneficial or detrimental to activity. For example, a model might reveal that high lipophilicity is positively correlated with activity, suggesting that future analogues should be designed with this property in mind.
Computational Chemistry and Molecular Modeling of 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine
Quantum Mechanical Calculations and Electronic Structure Analysis of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic structure of indole (B1671886) derivatives. researchgate.netniscpr.res.in For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), could elucidate its molecular geometry, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.net
A key output of such calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net For this compound, an MEP map would likely show negative potential (electron-rich regions) around the nitrogen atom of the indole ring and the terminal amine group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.
Studies on the structurally related 3-methylindole (B30407) have utilized elaborate ab initio calculations to investigate phenomena such as π-π stacking interactions, which are crucial for ligand-protein binding. mdpi.comkuleuven.bevub.be These analyses reveal how substitutions on the indole ring affect interaction stability. mdpi.comkuleuven.be Similar QM approaches for this compound would provide a detailed understanding of its electronic landscape, guiding predictions about its reactivity and intermolecular interactions.
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates potential for interactions with electron-deficient sites in biological targets. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Highlights regions that can accept electrons, important for charge-transfer interactions. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of electron density and charge distribution. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites, predicting interaction patterns. |
Molecular Dynamics Simulations of this compound and its Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the conformational changes of a ligand and its target receptor, providing insights into the stability of their interaction. nih.govnih.gov
In the context of indole derivatives, MD simulations have been employed to validate docking results and assess the stability of ligand-receptor complexes. For instance, simulations of indole derivatives binding to serotonin (B10506) receptors or dihydrofolate reductase have confirmed the stability of the docked poses and identified key amino acid interactions over time. nih.govnih.gov A typical MD simulation for a ligand-protein complex might run for nanoseconds to microseconds, tracking trajectories, root mean square deviation (RMSD), and interaction energies. nih.govnih.gov
For this compound, an MD simulation would typically follow these steps:
System Setup: The compound would be placed in its binding site within a target protein, as determined by molecular docking. This complex would then be solvated in a water box with appropriate ions to mimic physiological conditions. nih.gov
Simulation: Using a physics-based force field (e.g., AMBER), the system's energy is minimized, followed by a period of heating and equilibration. A production run is then performed to collect data on the molecular motions.
Analysis: The resulting trajectory is analyzed to assess the stability of the compound in the binding pocket. Key metrics include the RMSD of the ligand and protein backbone, analysis of hydrogen bonds, and calculation of binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov
Such simulations could reveal whether the initial docked pose is stable or if the compound undergoes significant conformational changes. This information is crucial for confirming a binding hypothesis and understanding the dynamic nature of the ligand-target interaction. nih.gov
Molecular Docking and Ligand-Based Virtual Screening for this compound Research
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. frontiersin.org This method is widely used in drug discovery to identify potential drug candidates by predicting the binding mode and affinity (docking score) of a ligand within the active site of a target. ajchem-a.comnih.gov For indole derivatives, docking studies have been instrumental in rationalizing their activity as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2) and DNA gyrase. ajchem-a.comnih.gov
A hypothetical docking study of this compound against a potential target (e.g., a serotonin receptor or monoamine oxidase) would involve:
Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). The ligand's 3D structure would be generated and optimized.
Docking: Using software like AutoDock or Glide, the ligand would be flexibly docked into the defined binding site of the receptor. The program would generate multiple possible binding poses.
Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked pose would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the active site. frontiersin.org
Ligand-based virtual screening is another powerful technique used when the structure of the target protein is unknown or to find new scaffolds with similar properties to a known active compound. nih.govacs.org This approach uses a known active ligand as a template to search large compound databases for molecules with similar structural or physicochemical features. nih.govacs.org If this compound were found to have a desirable biological activity, it could be used as a template in a similarity search to identify other commercially available or virtual compounds with a potential for similar or improved activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to create a mathematical equation that relates these descriptors to an observed activity or property.
Numerous QSAR studies have been successfully performed on various classes of indole derivatives to understand the structural requirements for activities like phosphodiesterase inhibition, antitumor activity, and monoamine oxidase inhibition. nih.govniscpr.res.innih.gov These studies typically involve:
Data Set Collection: A series of structurally related derivatives of this compound with measured biological activity (e.g., IC50 values) would be compiled.
Descriptor Calculation: For each molecule, a wide range of descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated.
Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a model is created that links the descriptors to the activity.
Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., cross-validation) and external test sets. niscpr.res.innih.gov
The resulting QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. eurekaselect.com Similarly, QSPR models can predict key physicochemical properties like solubility, boiling point, or partition coefficient, which are crucial for drug development. researchgate.net
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |
| Steric | Molecular weight, volume, surface area, molar refractivity | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |
| Topological | Connectivity indices, Wiener index | Describes the atomic connectivity and branching of the molecule. |
In Silico Prediction of Biopharmaceutical Properties for this compound (Excluding clinical outcomes)
The evaluation of biopharmaceutical properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in drug discovery. nih.gov Poor pharmacokinetic profiles are a major cause of late-stage drug development failure. researchgate.net In silico ADME prediction tools allow for the early assessment of a compound's drug-likeness and potential pharmacokinetic behavior, helping to prioritize candidates before synthesis and experimental testing. espublisher.comresearchgate.net
For this compound, various ADME parameters can be predicted using web-based tools (like SwissADME) or specialized software packages (like QikProp). eurekaselect.comnih.gov These predictions are typically based on QSPR models or rule-based systems derived from large datasets of known drugs.
Key predicted properties would include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and aqueous solubility (LogS). These are fundamental to drug-likeness rules like Lipinski's Rule of Five. mdpi.com
Absorption: Prediction of human intestinal absorption (HIA) and permeability through models like the Caco-2 cell line.
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target.
Metabolism: Prediction of interactions with major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. For instance, studies on melatonin (B1676174) and its derivatives have used docking to predict metabolism by CYP1A2. nih.gov
The results of these predictions provide a comprehensive biopharmaceutical profile that helps to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification.
| Property | Predicted Value/Classification | Biopharmaceutical Implication |
|---|---|---|
| Molecular Weight | ~188.27 g/mol | Complies with drug-likeness rules (<500). |
| LogP | ~2.0-2.5 | Indicates good lipophilicity for membrane permeability. |
| Aqueous Solubility (LogS) | Soluble to Moderately Soluble | Affects absorption and formulation. |
| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Determines suitability for CNS or peripheral targets. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor of specific isoforms | Predicts potential for drug-drug interactions. |
Advanced Analytical Methodologies for 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide a wealth of structural information. The aromatic protons on the indole (B1671886) ring are expected to appear in the downfield region (typically δ 7.0-7.8 ppm). The single proton at the C2 position of the indole ring would likely present as a singlet. The methyl group protons at C3 would also yield a singlet, further upfield. The protons of the N-propylamine side chain would exhibit distinct signals: a triplet for the methylene (B1212753) group attached to the indole nitrogen (N1), a multiplet for the central methylene group, and a triplet for the terminal methylene group adjacent to the primary amine. The protons of the primary amine (NH₂) may appear as a broad singlet.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the indole ring, the C2 and C3 carbons, the methyl carbon, and the three carbons of the propylamino chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of structurally similar compounds.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Indole H-2 | ~7.0 | ~125 |
| Indole H-4 | ~7.6 | ~119 |
| Indole H-5 | ~7.1 | ~121 |
| Indole H-6 | ~7.2 | ~120 |
| Indole H-7 | ~7.5 | ~109 |
| Indole C-3a | - | ~129 |
| Indole C-7a | - | ~136 |
| 3-Methyl (-CH₃) | ~2.3 | ~10 |
| N1-CH₂- | ~4.2 (triplet) | ~42 |
| -CH₂- (middle) | ~2.0 (multiplet) | ~30 |
| -CH₂-NH₂ | ~2.8 (triplet) | ~40 |
| -NH₂ | Broad singlet | - |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₂H₁₆N₂) by providing a highly accurate mass measurement of the molecular ion.
Electron ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern. The molecular ion peak [M]⁺ at m/z 188 would be expected. Key fragmentation pathways would likely involve the cleavage of the propylamino side chain. A prominent fragment would be expected from the loss of the aminopropyl group or parts of it. Another significant fragmentation would be the formation of the 3-methyl-1H-indol-1-yl cation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
| 188 | [C₁₂H₁₆N₂]⁺ (Molecular Ion) |
| 130 | [C₉H₈N]⁺ (3-Methylindole fragment) |
| 58 | [C₃H₈N]⁺ (Propylamine fragment) |
Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would show distinct absorption bands. The N-H stretching vibrations of the primary amine would appear as a medium to weak doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The characteristic aromatic C=C stretching vibrations of the indole ring would be found in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore, which in this case is the indole ring. Indole and its derivatives typically exhibit two main absorption bands. A strong absorption band (the ¹Lₐ band) is expected around 220 nm, and a weaker, more structured band (the ¹Lₑ band) is anticipated in the 270-290 nm region.
Table 3: Predicted IR and UV-Vis Absorption Data for this compound
| Technique | Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |
| IR | N-H Stretch (Amine) | 3300-3500 |
| IR | Aromatic C-H Stretch | 3000-3100 |
| IR | Aliphatic C-H Stretch | 2850-2960 |
| IR | Aromatic C=C Stretch | 1450-1600 |
| UV-Vis | λmax 1 | ~220 |
| UV-Vis | λmax 2 | ~280 |
Chromatographic Separation Techniques for Isolation and Quantification of this compound
Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures, such as reaction products or biological samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indoleamines. nih.govresearchgate.net A reversed-phase HPLC method is typically employed for the separation of such compounds. researchgate.net
A C18 (octadecylsilyl) column is a common choice for the stationary phase, providing good separation based on the compound's hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve optimal separation of compounds with varying polarities. researchgate.net Detection can be accomplished using a UV detector set at one of the compound's absorption maxima (e.g., 220 nm or 280 nm) or a fluorescence detector for enhanced sensitivity, as indole derivatives are naturally fluorescent. nih.gov
Table 4: Typical HPLC Conditions for the Analysis of Indoleamines
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid) B: Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~280 nm; Fluorescence (Ex: ~280 nm, Em: ~350 nm) |
Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the primary amine group, direct analysis of this compound by GC can lead to poor peak shape and column adsorption.
To overcome these issues, derivatization is often employed. The primary amine can be converted into a less polar and more volatile derivative, such as an acetyl or trifluoroacetyl amide. This process improves chromatographic performance, leading to sharper and more symmetrical peaks.
The analysis is typically performed on a fused-silica capillary column coated with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for general-purpose detection, while a nitrogen-phosphorus detector (NPD) offers higher sensitivity and selectivity for nitrogen-containing compounds.
Table 5: Typical GC Conditions for the Analysis of Derivatized Amines
| Parameter | Condition |
| Derivatization Reagent | Acetic anhydride (B1165640) or Trifluoroacetic anhydride |
| Column | Fused-silica capillary (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of various chemical compounds, offering a green alternative to normal-phase HPLC with the benefits of high efficiency and fast analysis times. mdpi.comresearchgate.net For the analysis of basic compounds such as this compound, SFC provides unique selectivity, particularly for separating stereoisomers. shimadzu.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, which is often modified with a small amount of an organic solvent, such as methanol or ethanol (B145695), to enhance solvating power and improve peak shapes. mdpi.comshimadzu.com
The separation of alkaloids and other basic compounds by SFC is well-documented. nih.govresearchgate.net The primary amine in this compound can interact strongly with the stationary phase, potentially leading to poor peak shapes. To mitigate this, basic additives like diethylamine (B46881) (DEA) or ammonium (B1175870) hydroxide (B78521) are often incorporated into the modifier. nih.govamericanpharmaceuticalreview.com These additives compete with the analyte for active sites on the stationary phase, reducing tailing and improving chromatographic performance.
A variety of stationary phases can be employed in SFC. For basic compounds, phases like 2-ethylpyridine (B127773) (2-EP) are specifically designed to provide good peak shapes without the need for strong basic additives in the mobile phase. nih.gov Other polar stationary phases, including those with amide or diol functional groups, also show different selectivities that can be exploited for method development. rsc.orgamericanpharmaceuticalreview.com The optimization of SFC methods involves adjusting parameters such as the modifier percentage, the type and concentration of the additive, the back pressure, and the column temperature to achieve the desired separation. rsc.org A study on the analysis of indole alkaloids from Uncaria rhynchophylla utilized a 2-EP stationary phase with an ethanol gradient (containing 0.05% DEA) in CO₂, achieving separation of ten compounds within 8 minutes. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | 2-Ethylpyridine (2-EP) nih.gov | Immobilized Polysaccharide-based CSP americanpharmaceuticalreview.com | Diol nih.gov |
| Mobile Phase | CO₂ / Ethanol + 0.05% Diethylamine (DEA) nih.gov | CO₂ / Methanol americanpharmaceuticalreview.com | CO₂ / Methanol + 0.1% Ammonium Hydroxide nih.gov |
| Elution Mode | Gradient (5-25% Modifier) nih.gov | Gradient (5-50% Modifier) americanpharmaceuticalreview.com | Isocratic or Gradient |
| Back Pressure | 13.8 MPa nih.gov | 150 bar (15 MPa) americanpharmaceuticalreview.com | 13.8 MPa researchgate.net |
| Column Temperature | 40 °C nih.gov | 35-45 °C researchgate.netnih.gov | 40 °C |
| Detection | MS/MS, UV nih.gov | UV, MS americanpharmaceuticalreview.com | UV, MS nih.gov |
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures and the structural elucidation of compounds.
LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the selective and sensitive quantification of compounds in complex matrices. mdpi.com For a molecule like this compound, LC-MS/MS offers exceptional specificity through Multiple Reaction Monitoring (MRM). mdpi.comnih.gov In this mode, the mass spectrometer is programmed to isolate a specific precursor ion (typically the protonated molecule, [M+H]⁺) and then detect one or more characteristic product ions formed by its fragmentation.
The primary amine and the indole ring are readily ionizable, making electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) suitable sources. nih.gov APCI has been shown to be effective for non-polar, small molecules like indole, where ESI may not produce a strong signal. nih.gov In positive ionization mode, the [M+H]⁺ for this compound would be the precursor ion.
The fragmentation of indole derivatives in tandem MS is well-characterized. nih.gov Common fragmentation pathways involve the cleavage of side chains and the fragmentation of the indole ring itself. nih.govscirp.org For indole alkaloids, characteristic product ions at m/z 130 and 132 have been identified. nih.gov The fragmentation of indole-3-acetic acid has been shown to produce a prominent quinolinium ion at m/z 130. mdpi.com For this compound, expected fragmentation would likely involve the loss of the aminopropyl side chain or cleavage within the chain, leading to specific, quantifiable product ions.
| Analyte Type | Ionization Mode | Precursor Ion ([M+H]⁺) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| Indole | APCI (+) | 118.1 | 91.1, 65.05 | nih.gov |
| Indole-3-acetic acid | ESI (+) | 176.1 | 130.0 | mdpi.com |
| Tryptamine | ESI (+) | 161.2 | 144.2 | unimi.it |
| Serotonin (B10506) | ESI (+) | 177.2 | 160.2 | unimi.it |
GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. nih.gov Due to the primary amine and the polarity of the indole nucleus, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and column adsorption. Therefore, derivatization is typically required to increase volatility and thermal stability while improving chromatographic performance. nih.gov
Common derivatization strategies for primary amines involve acylation, for example, with reagents like pentafluoropropionyl anhydride (PFP) to form pentafluoropropionyl derivatives. nih.gov This approach significantly enhances detectability, especially with an electron capture detector (ECD), and provides characteristic mass spectra. nih.gov The derivatized amine group and the indole ring will produce a distinct fragmentation pattern under electron impact (EI) ionization. The mass spectrum of indole itself is characterized by the loss of HCN, leading to an ion at m/z 89. scirp.org The fragmentation of the derivatized this compound would be expected to show ions corresponding to the indole moiety (e.g., the 3-methylindole (B30407) cation) and fragments arising from the derivatized side chain. The absolute identification of the compound can be confirmed by comparing its retention time and mass spectrum to that of a certified reference standard. nih.govresearchgate.net
| Target Functional Group | Derivatization Reagent | Resulting Derivative | Analytical Benefit | Reference |
|---|---|---|---|---|
| Primary Amine, Phenolic Hydroxyl | Pentafluoropropionyl (PFP) Anhydride | PFP-Amide / PFP-Ester | Increases volatility and ECD sensitivity | nih.gov |
| Carboxylic Acid | BCl₃-Methanol | Methyl Ester | Increases volatility | nih.gov |
| General | - (Underivatized) | - | Direct analysis (if sufficiently volatile/stable) | researchgate.net |
Crystallography and Solid-State Characterization of this compound and its Salts
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule and its packing within a crystal lattice. While the specific crystal structure for this compound is not publicly available, extensive crystallographic studies have been conducted on closely related indole derivatives. researchgate.netresearchgate.net
For instance, the structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile, which shares the same substituted indole core, has been characterized. researchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Such studies provide invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions like hydrogen bonding and π-stacking, which govern the solid-state properties of the material.
The formation of salts by reacting the primary amine of this compound with various acids is a common strategy to modify its physicochemical properties, such as solubility and stability. The crystal structures of amine salts are often characterized by extensive hydrogen-bonding networks between the ammonium cation and the acid's conjugate base anion. acs.orgrsc.org For example, crystallographic studies of primary amine salts with carboxylic acids reveal characteristic columnar hydrogen-bond networks. acs.org The specific geometry and packing of these networks can influence the macroscopic properties of the salt. Solid-state characterization can also involve techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to investigate polymorphism, melting point, and thermal stability. researchgate.netrsc.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₁N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.232(5) |
| b (Å) | 7.4413(14) |
| c (Å) | 15.361(4) |
| β (°) | 106.818(5) |
| Volume (ų) | 2542.0(10) |
| Z (molecules/unit cell) | 8 |
Chemical Biology and Tool Compound Applications of 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine
Use of 3-(3-Methyl-1H-indol-1-yl)propan-1-amine as a Molecular Probe for Biological Pathways
There are no specific studies in the reviewed literature that describe the synthesis or application of this compound as a molecular probe to investigate biological pathways. Research has not yet detailed its binding affinity, selectivity for specific biological targets, or its utility in elucidating cellular mechanisms.
Application of this compound in Target Deconvolution Studies
There is no documented use of this compound in target deconvolution or identification studies. Methodologies such as affinity chromatography, activity-based protein profiling, or other chemical proteomics approaches have not been reported using this specific compound to identify its molecular targets within a biological system.
Photopharmacology and Optogenetics Approaches Utilizing this compound Derivatives
No research has been published on the design, synthesis, or application of photoswitchable or light-activatable derivatives of this compound for use in photopharmacology or optogenetics. The potential for controlling biological activity with spatial and temporal precision using light-sensitive versions of this compound remains an unexplored area of research.
Future Research Directions and Emerging Avenues for 3 3 Methyl 1h Indol 1 Yl Propan 1 Amine
Exploration of Novel and Sustainable Synthetic Pathways
While established methods for the synthesis of indole (B1671886) derivatives exist, the future of pharmaceutical chemistry is increasingly focused on green and sustainable practices. researchgate.net For 3-(3-Methyl-1H-indol-1-yl)propan-1-amine, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.
Future synthetic strategies are likely to include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a more atom-economical and efficient approach. rsc.orgnih.gov An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been successfully used for other indole cores and could be adapted for this specific compound. rug.nl
Flow Chemistry: Microflow synthesis methods can offer rapid and scalable production of indole derivatives with high yields and limited side reactions. labmanager.com This approach allows for precise control over reaction parameters, enhancing safety and reproducibility, making it ideal for industrial applications. labmanager.com
Green Catalysis: The use of environmentally benign catalysts, such as biocatalysts or metal-free catalysts, is a key area of future research. rsc.org Researchers are actively exploring eco-friendly alternatives to traditional heavy metal catalysts to reduce the environmental impact of synthesis.
Novel Starting Materials: Exploration of bio-renewable feedstocks as starting materials for the synthesis of the indole core is another promising avenue for sustainable production.
A summary of potential future synthetic approaches is presented in the table below.
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| Multicomponent Reactions | High atom economy, reduced reaction steps, increased efficiency. | Development of a one-pot synthesis from simple, readily available precursors. |
| Flow Chemistry | Scalability, improved safety, high reproducibility, precise control. labmanager.com | Efficient and continuous manufacturing of the compound for research or commercial purposes. labmanager.com |
| Green Catalysis | Reduced environmental impact, use of non-toxic catalysts. | Employing biocatalysts or metal-free systems to synthesize the indole core. rsc.org |
| Bio-renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. | Utilizing plant-derived materials as the initial building blocks for the synthesis. |
Advanced Mechanistic Investigations and Systems Biology Approaches
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Future research will likely employ a combination of advanced biochemical and systems-level approaches.
Key areas of investigation include:
Target Identification and Validation: Identifying the specific proteins, receptors, or enzymes that this compound interacts with is a primary goal. Given that many indolealkylamines interact with the serotonin (B10506) system, investigating its effect on various serotonin receptors and transporters would be a logical starting point. researchgate.net
Enzyme Inhibition Studies: If the compound is found to inhibit a particular enzyme, such as indoleamine 2,3-dioxygenase-1 (IDO1), a target for cancer immunotherapy, detailed mechanistic studies will be necessary to understand its mode of inhibition. nih.govnih.gov
Systems Biology: A systems biology approach can provide a holistic view of how the compound affects cellular networks and pathways. metabolon.com This could involve transcriptomics and proteomics to analyze changes in gene and protein expression in response to the compound.
Microbiome Interactions: Indole and its derivatives are known to be important signaling molecules within the gut microbiome, influencing host physiology. nih.gov Future research could explore how this compound affects the composition and metabolic activity of the gut microbiota. metabolon.com
Predictive Modeling and Artificial Intelligence in this compound Research
The integration of artificial intelligence (AI) and predictive modeling is revolutionizing drug discovery and development. nih.gov These computational tools can significantly accelerate the research and optimization of this compound.
Future applications of AI and predictive modeling include:
Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze vast amounts of chemical reaction data to propose novel and efficient synthetic routes for the target molecule. nih.govacs.org This can help chemists identify the most synthetically accessible analogues for further investigation. acs.org
Structure-Activity Relationship (SAR) Modeling: Machine learning models can be trained to predict the biological activity of novel derivatives of this compound based on their chemical structure. This can guide the design of more potent and selective compounds.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. AI models can forecast these properties, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process.
Virtual Screening: Large chemical libraries can be virtually screened against a biological target to identify potential hits with a similar scaffold to this compound.
The table below outlines the potential impact of AI in the research of this compound.
| AI Application | Research Area | Potential Impact |
| Computer-Aided Synthesis Planning | Chemical Synthesis | Faster identification of efficient and cost-effective synthetic routes. acs.org |
| SAR Modeling | Medicinal Chemistry | Design of more potent and selective analogues with improved therapeutic properties. |
| ADMET Prediction | Drug Development | Early identification of compounds with poor pharmacokinetic or toxicity profiles. |
| Virtual Screening | Drug Discovery | Rapid identification of new lead compounds with the desired biological activity. |
Design of Next-Generation Molecular Probes Based on the this compound Core
The structural backbone of this compound can serve as a scaffold for the development of novel molecular probes. mdpi.com These tools are invaluable for studying biological processes in vitro and in vivo.
Future directions in this area may involve:
Fluorescent Probes: By conjugating the indoleamine core with a fluorophore, it may be possible to create probes that can visualize and track specific biological targets within living cells. nih.govmdpi.com The indole moiety itself can contribute to the fluorescent properties of such probes. nih.gov
PET Ligands: Radiolabeling the compound with a positron-emitting isotope could lead to the development of Positron Emission Tomography (PET) ligands for imaging specific receptors or enzymes in the brain or other organs.
Affinity-Based Probes: These probes can be used to isolate and identify the binding partners of this compound from complex biological samples.
The development of such probes would not only advance our understanding of the compound's own biological activity but also provide valuable tools for broader biomedical research. columbia.edu
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Methyl-1H-indol-1-yl)propan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of 3-methylindole with 3-chloropropan-1-amine under reflux in aprotic solvents (e.g., DMF or THF). Catalysts like potassium carbonate or triethylamine are often used to deprotonate the indole nitrogen, facilitating nucleophilic substitution. Optimization includes varying reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2–1.5, indole:alkylating agent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : H and C NMR (in CDCl or DMSO-d) confirm proton environments, such as indole aromatic protons (δ 6.8–7.5 ppm) and methylene groups in the propane chain (δ 1.5–3.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (CHN, MW 174.24 g/mol).
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsional strain in the indole-propane linkage .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers under inert gas (N or Ar) at room temperature.
- Waste Disposal : Neutralize with dilute acetic acid before disposal in approved chemical waste containers .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts, crystallographic parameters) for this compound?
- Methodological Answer :
- Data Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)).
- Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms.
- Impurity Analysis : Perform HPLC-MS to detect byproducts (e.g., unreacted indole or dimerization products) that may skew data .
Q. What methodologies are suitable for evaluating the biological activity of this compound in receptor-binding studies?
- Methodological Answer :
- Radioligand Assays : Use H or C-labeled analogs to measure binding affinity to serotonin or dopamine receptors (common targets for indole derivatives).
- In Vitro Functional Assays : Monitor intracellular cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors.
- Structure-Activity Relationship (SAR) : Modify the methyl group on the indole ring or propane chain length to assess pharmacophore contributions .
Q. What strategies can be employed to improve the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion.
- Catalyst Screening : Test alternative bases (e.g., DBU or NaH) to enhance alkylation efficiency.
- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
- Chromatography : Employ reverse-phase HPLC for final purification to remove trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
